
Fluvastatin
Overview
Description
Fluvastatin is a member of the statin drug class, primarily used to treat hypercholesterolemia and to prevent cardiovascular disease. It was patented in 1982 and approved for medical use in 1994. This compound is the first entirely synthetic HMG-CoA reductase inhibitor and is structurally distinct from the fungal derivatives of this therapeutic class .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluvastatin is synthesized through a multi-step process involving the formation of key intermediates
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of various solvents, catalysts, and purification techniques to isolate the final product. Advanced techniques such as self-microemulsifying drug delivery systems (SMEDDS) have been developed to enhance the bioavailability of this compound .
Chemical Reactions Analysis
Types of Reactions
Fluvastatin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule.
Substitution: Substitution reactions can occur at the fluorophenyl group or other reactive sites on the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various oxidized and reduced metabolites of this compound, which can have different pharmacological properties and activities .
Scientific Research Applications
Fluvastatin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactions of statins.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Extensively studied for its role in lowering cholesterol levels and preventing cardiovascular diseases. It is also being explored for its potential anti-inflammatory and anti-cancer properties.
Industry: Used in the development of advanced drug delivery systems to enhance its bioavailability and therapeutic efficacy .
Mechanism of Action
Fluvastatin works by selectively and competitively inhibiting the hepatic enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme is responsible for converting HMG-CoA to mevalonate, the rate-limiting step in cholesterol biosynthesis. By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood .
Comparison with Similar Compounds
Fluvastatin is compared with other statins such as atorvastatin, simvastatin, pravastatin, and rosuvastatin. While all statins work by inhibiting HMG-CoA reductase, this compound is unique in being the first entirely synthetic statin. It has a lower potential for drug interactions compared to other statins, as it is less likely to be metabolized by the cytochrome P450 enzymes .
List of Similar Compounds
- Atorvastatin
- Simvastatin
- Pravastatin
- Rosuvastatin
- Lovastatin
This compound’s distinct synthetic origin and lower interaction potential make it a valuable option in the treatment of hypercholesterolemia and cardiovascular diseases.
Biological Activity
Fluvastatin, a member of the statin class of drugs, is primarily known for its cholesterol-lowering effects through the inhibition of HMG-CoA reductase, a key enzyme in the mevalonate pathway. However, its biological activity extends beyond lipid regulation, showing potential in cancer prevention and cardiovascular health. This article explores the diverse biological activities of this compound, supported by recent research findings, case studies, and data tables.
This compound acts by competitively inhibiting HMG-CoA reductase, which leads to reduced synthesis of mevalonate and subsequently cholesterol. This inhibition results in increased expression of LDL receptors in the liver, enhancing the clearance of LDL cholesterol from the bloodstream . Additionally, this compound has been shown to influence various signaling pathways that are critical in cancer biology.
Cancer Prevention and Treatment
Recent studies have highlighted this compound's potential as an anticancer agent. It has been shown to inhibit tumor growth and induce apoptosis in various cancer types, particularly non-small cell lung cancer (NSCLC) and breast cancer.
Non-Small Cell Lung Cancer (NSCLC)
A study demonstrated that this compound inhibits NSCLC tumorigenesis by targeting HMG-CoA reductase. The compound was found to suppress cell growth and induce apoptosis through inhibition of the Braf/MEK/ERK1/2 and Akt signaling pathways. In vivo studies using patient-derived xenograft models showed significant tumor growth attenuation when treated with this compound .
Study | Model | Outcome |
---|---|---|
This compound in NSCLC | Patient-derived xenograft | Reduced tumor growth; induced apoptosis |
Breast Cancer
In a pilot study involving women with high-grade stage 0/1 breast cancer, this compound administration resulted in measurable biological changes, including reduced tumor proliferation and increased apoptotic activity. This study involved 40 patients who were randomized to receive varying doses of this compound .
Study | Patient Cohort | Biological Changes |
---|---|---|
This compound in Breast Cancer | 40 women with early-stage breast cancer | Reduced proliferation; increased apoptosis |
Cardiovascular Benefits
This compound is also recognized for its cardiovascular protective effects. A large randomized trial indicated that patients receiving this compound post-percutaneous coronary intervention (PCI) had a significantly longer median time free of major adverse cardiac events (MACE) compared to those on placebo. The study reported a relative risk reduction of 20% for MACE in the this compound group .
Trial | Treatment Group | MACE-Free Survival Time |
---|---|---|
This compound for Cardiac Events | This compound (n=844) vs. Placebo (n=833) | This compound: 1558 days; Placebo: 1227 days |
Pharmacokinetics and Drug Interactions
This compound is metabolized primarily by the CYP2C isoenzyme. Studies have explored ways to enhance its oral bioavailability through co-administration with flavonoid inhibitors, resulting in over two-fold increases in plasma concentrations .
Case Studies
One notable case involved a patient who developed angioedema suspected to be induced by this compound. This case underscores the importance of monitoring adverse effects associated with statin therapy .
Q & A
Basic Research Questions
Q. What experimental designs are recommended for assessing Fluvastatin’s impact on lipid profiles in patients with coronary artery disease?
- Methodological Answer : Use randomized, double-blind, placebo-controlled trials (RCTs) with long-term follow-up (e.g., 3–5 years). Include baseline stratification by lipid parameters (LDL-C, HDL-C) and comorbidities (e.g., diabetes). Measure outcomes such as cardiac death, nonfatal myocardial infarction, and revascularization rates. Ensure blinding and standardized lipid assays to minimize bias . For reproducibility, document inclusion/exclusion criteria (e.g., total cholesterol <270 mg/dL) and use intention-to-treat analysis .
Q. How can researchers validate this compound’s purity and stability in pharmaceutical formulations?
- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection at 235 nm, using a C18 column (e.g., 4.6 mm × 10 cm L1). Prepare standard solutions in methanol/water (70:30 v/v) and validate methods per ICH guidelines (e.g., linearity, precision, recovery rates). Monitor degradation products (e.g., this compound anti-isomer) and ensure relative standard deviation (RSD) ≤2.0% .
Q. What statistical approaches are appropriate for analyzing this compound’s primary outcomes in RCTs?
- Methodological Answer : Use Kaplan-Meier survival analysis for time-to-event outcomes (e.g., MACE-free survival) and Cox proportional hazards models to report hazard ratios (HR) with 95% confidence intervals. Adjust for covariates like baseline LDL-C, age, and diabetes status. Validate assumptions (e.g., proportional hazards) via Schoenfeld residuals .
Advanced Research Questions
Q. How can contradictory findings on this compound’s HDL-C modulation be resolved?
- Methodological Answer : Conduct subgroup analyses stratified by baseline HDL-C levels and metabolic phenotypes (e.g., diabetic vs. nondiabetic). Use multivariate regression to isolate confounding factors (e.g., hepatic lipase activity, CETP mutations). For meta-analyses, pool data from trials with harmonized HDL-C measurement protocols and apply sensitivity analyses to address heterogeneity .
Q. What mechanisms underlie this compound’s selective reduction of small, dense LDL (sdLDL) in mixed dyslipidemia?
- Methodological Answer : Design in vitro studies to assess this compound’s inhibition of hepatic lipase and phospholipase A2/D, which influence LDL particle size. Use ultracentrifugation or gradient gel electrophoresis to quantify LDL subfractions. Pair these with kinetic studies tracking apoB-100 turnover in human hepatocytes .
Q. How should researchers design studies to investigate this compound’s efficacy in understudied subgroups (e.g., diabetic patients with multivessel disease)?
- Methodological Answer : Implement adaptive trial designs with pre-specified subgroup hypotheses. Enrich cohorts by targeting high-risk populations (e.g., HbA1c >7%, multivessel stenosis ≥70%). Use propensity score matching to balance covariates and ensure adequate statistical power (≥80%) for subgroup comparisons. Report interaction p-values to confirm effect modification .
Q. Data Interpretation & Reproducibility
Q. What steps ensure reproducibility in this compound pharmacokinetic studies?
- Methodological Answer : Standardize protocols for blood sampling (e.g., fasting vs. fed states), storage conditions (−80°C for plasma), and LC-MS/MS quantification of this compound lactone and hydroxy acid metabolites. Cross-validate assays with certified reference materials (USP this compound Sodium RS) and document all deviations .
Q. How can researchers address bias in observational studies exploring this compound’s long-term safety?
Properties
IUPAC Name |
(E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FNO4/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30)/b12-11+/t18-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLGEFLZQAZZCD-MCBHFWOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)O)O)O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201020962 | |
Record name | (3R,5S)-Fluvastatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201020962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Fluvastatin sodium is a competitive inhibitor of HMG-CoA reductase, the rate limiting enzyme that converts 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) to mevalonate, a precursor of sterols, including cholesterol. The inhibition of cholesterol biosynthesis reduces the cholesterol in hepatic cells, which stimulates the synthesis of LDL receptors and thereby increases the uptake of LDL particles. The end result of these biochemical processes is a reduction of the plasma cholesterol concentration., Statins are largely used in clinics in the treatment of patients with cardiovascular diseases for their effect on lowering circulating cholesterol. Lectin-like oxidized low-density lipoprotein (LOX-1), the primary receptor for ox-LDL, plays a central role in the pathogenesis of atherosclerosis and cardiovascular disorders. We have recently shown that chronic exposure of cells to lovastatin disrupts LOX-1 receptor cluster distribution in plasma membranes, leading to a marked loss of LOX-1 function. Here we investigated the molecular mechanism of statin-mediated LOX-1 inhibition and we demonstrate that all tested statins /including fluvastatin/ are able to displace the binding of fluorescent ox-LDL to LOX-1 by a direct interaction with LOX-1 receptors in a cell-based binding assay. Molecular docking simulations confirm the interaction and indicate that statins completely fill the hydrophobic tunnel that crosses the C-type lectin-like (CTLD) recognition domain of LOX-1. Classical molecular dynamics simulation technique applied to the LOX-1 CTLD, considered in the entire receptor structure with or without a statin ligand inside the tunnel, indicates that the presence of a ligand largely increases the dimer stability. Electrophoretic separation and western blot confirm that different statins binding stabilize the dimer assembly of LOX-1 receptors in vivo. The simulative and experimental results allow us to propose a CTLD clamp motion, which enables the receptor-substrate coupling. These findings reveal a novel and significant functional effect of statins., Epidemiological studies suggest that statins (hydroxymethylglutaryl-CoA reductase inhibitors) could reduce the risk of Alzheimer disease. Although one possible explanation is through an effect on beta-amyloid (Abeta) metabolism, its effect remains to be elucidated. Here, we explored the molecular mechanisms of how statins influence Abeta metabolism. Fluvastatin at clinical doses significantly reduced Abeta and amyloid precursor protein C-terminal fragment (APP-CTF) levels among APP metabolites in the brain of C57BL/6 mice. Chronic intracerebroventricular infusion of lysosomal inhibitors blocked these effects, indicating that up-regulation of the lysosomal degradation of endogenous APP-CTFs is involved in reduced Abeta production. Biochemical analysis suggested that this was mediated by enhanced trafficking of APP-CTFs from endosomes to lysosomes, associated with marked changes of Rab proteins, which regulate endosomal function. In primary neurons, fluvastatin enhanced the degradation of APP-CTFs through an isoprenoid-dependent mechanism. Because our previous study suggests additive effects of fluvastatin on Abeta metabolism, we examined Abeta clearance rates by using the brain efflux index method and found its increased rates at high Abeta levels from brain. As LRP1 in brain microvessels was increased, up-regulation of LRP1-mediated Abeta clearance at the blood-brain barrier might be involved. In cultured brain microvessel endothelial cells, fluvastatin increased LRP1 and the uptake of Abeta, which was blocked by LRP1 antagonists, through an isoprenoid-dependent mechanism. Overall, the present study demonstrated that fluvastatin reduced Abeta level by an isoprenoid-dependent mechanism. ... | |
Record name | Fluvastatin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8366 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
93957-54-1, 155229-75-7, 93957-55-2 | |
Record name | fluvastatin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758896 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (3R,5S)-Fluvastatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201020962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fluvastatin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Fluvastatin sodium hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Fluvastatin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8366 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
MW: 433.46. White to pale yellow powder. Hygroscopic. MP: 194-197 °C. Soluble in water, ethanol, methanol /Fluvastatin sodium salt/ | |
Record name | Fluvastatin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8366 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.